The Synthetic Cornerstone: A Technical Guide to 1-Cyclohexyl-1-tosylmethyl isocyanide for Advanced Drug Discovery
The Synthetic Cornerstone: A Technical Guide to 1-Cyclohexyl-1-tosylmethyl isocyanide for Advanced Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the demand for novel molecular scaffolds with intricate three-dimensional architectures is perpetual. Tosylmethyl isocyanide (TosMIC) and its derivatives have emerged as exceptionally versatile building blocks, enabling the efficient construction of a diverse array of heterocyclic systems that form the core of many therapeutic agents. This technical guide delves into the properties, structure, and synthetic utility of a key α-substituted analogue, 1-Cyclohexyl-1-tosylmethyl isocyanide . While specific literature on this particular derivative is sparse, this guide will leverage the extensive knowledge of its parent compound and other α-alkylated counterparts to provide a comprehensive and practical resource for researchers and scientists.
Structural Elucidation and Physicochemical Properties
1-Cyclohexyl-1-tosylmethyl isocyanide, identified by its CAS Number 1048971-67-0, possesses a unique trifunctional molecular architecture that dictates its reactivity. The central α-carbon is rendered acidic by the presence of two powerful electron-withdrawing groups: the isocyanide (-N≡C) and the tosyl (p-toluenesulfonyl) moieties. The bulky cyclohexyl group introduces significant steric influence, which can be strategically exploited to control stereoselectivity in complex synthetic transformations.
| Property | Value | Source/Method |
| IUPAC Name | 1-((Cyclohexyl(isocyano)methyl)sulfonyl)-4-methylbenzene | |
| CAS Number | 1048971-67-0 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₉NO₂S | [1][3] |
| Molecular Weight | 277.38 g/mol | |
| Appearance | Predicted to be a solid | Extrapolated from TosMIC |
| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DME, CH₂Cl₂) and insoluble in water. | Extrapolated from TosMIC[5] |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The spectrum is anticipated to exhibit characteristic signals for the cyclohexyl protons, a multiplet for the methine proton at the α-carbon, the aromatic protons of the tosyl group (typically two doublets), and a singlet for the methyl group of the tosyl moiety.
-
¹³C NMR: Key resonances would include the isocyanide carbon, the α-carbon, the carbons of the cyclohexyl ring, and the aromatic and methyl carbons of the tosyl group.
-
IR Spectroscopy: A strong, characteristic absorption band for the isocyanide (N≡C) stretching vibration is expected in the region of 2120-2150 cm⁻¹.[2] Other significant peaks would correspond to the sulfonyl group (S=O) stretches.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns corresponding to the loss of the tosyl group, the isocyanide, and fragments of the cyclohexyl ring.
Synthesis of α-Substituted Tosylmethyl Isocyanides: A Proven Workflow
The synthesis of α-substituted TosMIC derivatives, including the cyclohexyl variant, generally follows a well-established two-step procedure starting from the corresponding aldehyde. This process involves the formation of an N-formyl intermediate, followed by dehydration to yield the isocyanide.
Step 1: Synthesis of N-(1-Cyclohexyl-1-tosylmethyl)formamide
This step involves a multicomponent reaction between cyclohexanecarboxaldehyde, p-toluenesulfinic acid, and formamide.
Experimental Protocol:
-
To a stirred solution of formamide (2.5 equivalents) in a 1:1 mixture of acetonitrile and toluene, add cyclohexanecarboxaldehyde (1.0 equivalent) and chlorotrimethylsilane (1.1 equivalents).
-
Heat the reaction mixture to 50°C for 4-5 hours under an inert atmosphere (e.g., nitrogen).
-
Add p-toluenesulfinic acid (1.5 equivalents) to the mixture and continue heating at 50°C for an additional 4-5 hours.[6]
-
Cool the reaction to room temperature and add tert-butyl methyl ether (TBME).
-
The precipitated white solid, N-(1-cyclohexyl-1-tosylmethyl)formamide, is collected by filtration, washed with cold TBME, and dried under vacuum. This intermediate is often sufficiently pure for the subsequent step.
Step 2: Dehydration to 1-Cyclohexyl-1-tosylmethyl isocyanide
The formamide intermediate is dehydrated using a suitable dehydrating agent, such as phosphorus oxychloride, in the presence of a base.[2][6]
Experimental Protocol:
-
Suspend N-(1-cyclohexyl-1-tosylmethyl)formamide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add phosphorus oxychloride (2.0 equivalents) to the suspension and stir for 5 minutes at room temperature.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add triethylamine (6.0 equivalents) dropwise over 30-45 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-45 minutes.
-
Quench the reaction by the addition of water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from propanol or a dichloromethane/hexanes mixture) to yield 1-Cyclohexyl-1-tosylmethyl isocyanide as a solid.
Caption: Synthetic workflow for 1-Cyclohexyl-1-tosylmethyl isocyanide.
Reactivity and Synthetic Applications: A Gateway to Molecular Complexity
The synthetic prowess of 1-Cyclohexyl-1-tosylmethyl isocyanide lies in its ability to participate in a variety of powerful transformations, most notably the van Leusen reaction and other isocyanide-based multicomponent reactions. The presence of the cyclohexyl group can impart unique steric and electronic properties to the resulting products, making it a valuable tool for fine-tuning molecular structures in drug discovery programs.
The van Leusen Reaction: A Cornerstone of Heterocycle Synthesis
The van Leusen reaction is a robust method for the synthesis of nitriles, oxazoles, and imidazoles.[7][8] The reaction of an α-substituted TosMIC derivative like 1-Cyclohexyl-1-tosylmethyl isocyanide with aldehydes or imines provides access to highly substituted heterocyclic cores.
The one-pot reaction of an aldehyde, a primary amine, and 1-Cyclohexyl-1-tosylmethyl isocyanide is a highly efficient method for the synthesis of 1,4,5-trisubstituted imidazoles.[3][9][10]
Reaction Mechanism:
The reaction is initiated by the in situ formation of an aldimine from the aldehyde and the primary amine. The α-carbon of 1-Cyclohexyl-1-tosylmethyl isocyanide is then deprotonated by a base (e.g., K₂CO₃, t-BuOK), and the resulting carbanion undergoes a cycloaddition with the aldimine. Subsequent elimination of p-toluenesulfinic acid from the intermediate imidazoline yields the aromatic imidazole product.[3]
Caption: van Leusen three-component synthesis of a trisubstituted imidazole.
Exemplary Protocol for Imidazole Synthesis:
-
To a solution of the aldehyde (1.0 equivalent) and primary amine (1.1 equivalents) in a suitable solvent (e.g., methanol, DMF), add 1-Cyclohexyl-1-tosylmethyl isocyanide (1.0 equivalent).
-
Add a base such as potassium carbonate (2.0 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4,5-trisubstituted imidazole.
Passerini and Ugi Multicomponent Reactions
Isocyanides are key components in the Passerini and Ugi multicomponent reactions, which are powerful tools for the rapid generation of molecular diversity.[11][12]
-
Passerini Reaction: This three-component reaction involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to form an α-acyloxy amide.[11] The use of 1-Cyclohexyl-1-tosylmethyl isocyanide in a Passerini reaction would be expected to yield α-acyloxy amides with a cyclohexyl- and tosyl-substituted amide nitrogen.
-
Ugi Reaction: This four-component reaction combines an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid to produce a bis-amide.[12] Employing 1-Cyclohexyl-1-tosylmethyl isocyanide in an Ugi reaction would lead to the formation of complex peptide-like structures.
The application of 1-Cyclohexyl-1-tosylmethyl isocyanide in these reactions opens avenues for the synthesis of novel, sterically demanding peptidomimetics and other complex molecules of interest in drug discovery.
Conclusion and Future Perspectives
1-Cyclohexyl-1-tosylmethyl isocyanide stands as a potent and versatile reagent in the arsenal of the modern synthetic chemist. Its unique structural features, combining the reactivity of the isocyanide and the activating and leaving group properties of the tosyl moiety with the steric bulk of the cyclohexyl group, make it an invaluable tool for the construction of complex molecular architectures. The ability to readily access highly substituted heterocyclic scaffolds, such as imidazoles, through the robust van Leusen reaction, underscores its significance in the synthesis of potential pharmaceutical candidates. As the quest for novel therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the discovery of new and effective medicines. Further exploration of its reactivity in a broader range of multicomponent reactions and asymmetric synthesis is a promising area for future research.
References
-
1-Cyclohexyl-1-tosylmethyl Isocyanide. PubChem. [Link]
-
α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses Procedure. [Link]
-
Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005). [Link]
-
1-CYCLOHEXYL-1-TOSYLMETHYL ISOCYANIDE | CAS#:1048971-67-0. Chemsrc. [Link]
-
Van Leusen reaction. Wikipedia. [Link]
-
Van Leusen Reaction. NROChemistry. [Link]
-
Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. MDPI. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Semantic Scholar. [Link]
-
1-(1-Isocyanoethanesulfonyl)-4-methylbenzene. PubChem. [Link]
-
1-CYCLOHEXYL-1-TOSYLMETHYL ISOCYANIDE | CAS#:1048971-67-0. Chemsrc. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journals. [Link]
-
Pseudo-multicomponent reactions. Semantic Scholar. [Link]
-
1-Isocyano-4-methylbenzene. PubChem. [Link]
-
Tosylmethyl isocyanide. PubChem. [Link]
-
1-Cyclohexyl-4-methyl-benzene. PubChem. [Link]
-
Cyclohexylmethyl 4-methylbenzenesulfonate. PubChem. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tosylmethyl isocyanide | C9H9NO2S | CID 161915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. beilstein-journals.org [beilstein-journals.org]
